4-propyl-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
4-propyl-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It contains multiple functional groups, including a pyridine ring, a thiazole ring, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-propyl-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-bromoketones with 2-aminopyridine under mild conditions using toluene as a solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents.
Formation of the Thiadiazole Ring: The thiadiazole ring can be formed by cyclization reactions involving appropriate precursors under specific conditions.
Coupling Reactions: The final step involves coupling the thiazole and thiadiazole rings with the propyl group and carboxamide functionality under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-propyl-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane (DCM) or acetonitrile (MeCN).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-propyl-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-propyl-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds containing the imidazole ring, such as metronidazole and tinidazole, which have similar biological activities.
Thiazole Derivatives: Compounds like ritonavir and abafungin, which also contain the thiazole ring and exhibit antimicrobial and antiviral properties.
Uniqueness
Its specific structural features may offer advantages in terms of selectivity and potency in various applications compared to other similar compounds .
Properties
Molecular Formula |
C14H13N5OS2 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
4-propyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)thiadiazole-5-carboxamide |
InChI |
InChI=1S/C14H13N5OS2/c1-2-5-10-12(22-19-18-10)13(20)17-14-16-11(8-21-14)9-6-3-4-7-15-9/h3-4,6-8H,2,5H2,1H3,(H,16,17,20) |
InChI Key |
UKYZFCDFQUSERE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2=NC(=CS2)C3=CC=CC=N3 |
Origin of Product |
United States |
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